molecular formula C17H22N2O2S B2578227 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea CAS No. 2034328-88-4

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea

Cat. No.: B2578227
CAS No.: 2034328-88-4
M. Wt: 318.44
InChI Key: VYMPDCAXNZNCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a urea moiety

Preparation Methods

The synthesis of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group and the urea moiety. Common reagents used in these reactions include thiophene, alkyl halides, and isocyanates. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(p-tolyl)urea: Differing in the position of the methyl group on the aromatic ring.

    1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(m-tolyl)urea: Differing in the position of the methyl group on the aromatic ring.

    1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(phenyl)urea: Lacking the methyl group on the aromatic ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13-5-2-3-6-15(13)19-17(21)18-10-8-14(9-11-20)16-7-4-12-22-16/h2-7,12,14,20H,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPDCAXNZNCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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